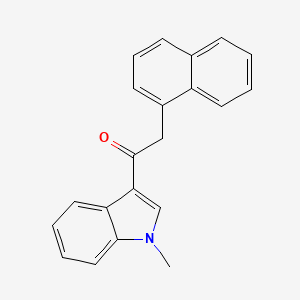

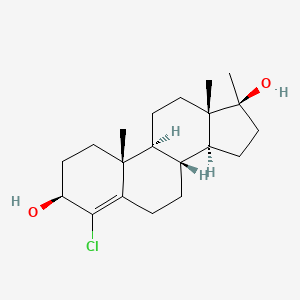

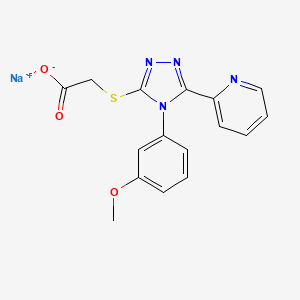

![molecular formula C26H50D4NO7P B593955 2-[[(2R)-2-acetyloxy-3-hexadecoxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium CAS No. 211106-54-6](/img/structure/B593955.png)

2-[[(2R)-2-acetyloxy-3-hexadecoxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium

Vue d'ensemble

Description

This compound, also known as PAF C-16-d4, has the molecular formula C26H55NO7P+ . It is a 2-acetyl-1-alkyl-sn-glycero-3-phosphocholine betaine which has hexadecyl as the alkyl group .

Molecular Structure Analysis

The molecular weight of this compound is 524.7 g/mol . The IUPAC name is 2-[[(2R)-2-acetyloxy-3-hexadecoxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium . The InChI and SMILES strings provide more detailed structural information .Chemical Reactions Analysis

This compound is a potent phospholipid activator and mediator of many leukocyte functions, including platelet aggregation, inflammation, and anaphylaxis .Physical And Chemical Properties Analysis

This compound has a molecular weight of 524.7 g/mol, an XLogP3-AA of 6.6, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 7, and a rotatable bond count of 26 . Its exact mass is 524.37161509 g/mol .Applications De Recherche Scientifique

Monomer for Adhesive Polymers

One application of compounds structurally related to 2-[[(2R)-2-acetyloxy-3-hexadecoxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium is in the synthesis of monomers for adhesive polymers. A study by Pavlinec et al. (2005) explored the synthesis and polymerization of a monomer similar to the compound , demonstrating its utility in creating water-soluble acrylate monomers and its effective incorporation into polymer chains (Pavlinec, Zeuner, Angermann, & Moszner, 2005).

Enantiomer Separation and Synthesis of Derivatives

Another area of application is in enantiomer separation and synthesis of chemical derivatives. Kamal, Khanna, and Krishnaji (2007) utilized a process involving a compound with structural similarities for the synthesis of various derivatives, such as GABOB and Carnitine Hydrochloride (Kamal, Khanna, & Krishnaji, 2007).

Silylation and Hydroxyl Group Modification

The modification of hydroxyl groups through silylation is another key application. Shaterian et al. (2008) described a method for the trimethylsilylation of various alcohols, which could be relevant to the manipulation of compounds like 2-[[(2R)-2-acetyloxy-3-hexadecoxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium (Shaterian, Ghashang, Riki, & Asadi, 2008).

Biocompatible Block Copolymers

Ma et al. (2003) explored the use of similar compounds in the synthesis of biocompatible block copolymers, highlighting their potential in biomedical applications (Ma, Tang, Billingham, Armes, Lewis, Lloyd, & Salvage, 2003).

Analysis of Hydroxy Fatty Acids

In the field of biochemistry, Johnson and Trinh (2003) demonstrated the use of acetyl trimethylaminoethyl ester derivatives in analyzing hydroxy fatty acids, which may be applicable to similar compounds (Johnson & Trinh, 2003).

Inhibition of Osteoclast Maturation and Bone Resorption

Park et al. (2014) found that a derivative of an organic chemical structurally related to our compound of interest showed promise in blocking osteoclast maturation and bone resorption, indicating potential therapeutic applications (Park, Park, Bhattarai, Lee, Kim, Bae, & Lee, 2014).

Enhancement of Thrombopoietin-Induced Megakaryocytic Differentiation

Kim et al. (2019) demonstrated the enhancement of megakaryopoiesis and plateletogenesis in hematopoietic stem cells using a similar compound, suggesting its potential in cell-based therapies (Kim, Jin, Lee, Lee, Bae, & Kim, 2019).

Propriétés

IUPAC Name |

2-[[(2R)-2-acetyloxy-3-hexadecoxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H54NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-31-23-26(34-25(2)28)24-33-35(29,30)32-22-20-27(3,4)5/h26H,6-24H2,1-5H3/p+1/t26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVAUUPRFYPCOCA-AREMUKBSSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)(O)OCC[N+](C)(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H55NO7P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[(2R)-2-acetyloxy-3-hexadecoxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.